4-chloro-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-(trifluoromethyl)benzamide
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Overview
Description
4-chloro-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, a trifluoromethyl group, and a pyrazolylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzamide core, followed by the introduction of the chloro and trifluoromethyl groups through electrophilic aromatic substitution reactions. The pyrazolylpropyl side chain is then attached via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides with different functional groups.
Scientific Research Applications
4-chloro-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their function and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- 4-chloro-N-[3-(1H-pyrazol-4-yl)propyl]-2-(trifluoromethyl)benzamide
- 4-chloro-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]benzamide
- 4-chloro-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-methylbenzamide
Uniqueness
The uniqueness of 4-chloro-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-(trifluoromethyl)benzamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
4-chloro-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O/c1-9-10(8-21-22-9)3-2-6-20-14(23)12-5-4-11(16)7-13(12)15(17,18)19/h4-5,7-8H,2-3,6H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSRQQWEGBWUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(=O)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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